![molecular formula C15H14N4O2 B1456453 4-[5-(4-Méthoxy-phényl)-[1,3,4]oxadiazol-2-yl]-benzène-1,2-diamine CAS No. 1137671-57-8](/img/structure/B1456453.png)
4-[5-(4-Méthoxy-phényl)-[1,3,4]oxadiazol-2-yl]-benzène-1,2-diamine
Vue d'ensemble
Description
“4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known to possess a diversity of useful biological effects .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including “4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine”, typically involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . A series of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives were synthesized and characterized by elemental analyses, (1)H NMR, (13)C NMR and mass spectral studies .
Molecular Structure Analysis
The molecular structure of “4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine” can be analyzed using various spectroscopic techniques. For instance, FT-IR can provide information about the functional groups present in the molecule . The (1)H NMR and (13)C NMR can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .
Chemical Reactions Analysis
The chemical reactions involving “4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine” can be analyzed using various techniques. For instance, the yield of the reaction can be determined . The reaction conditions, such as temperature and solvent, can also affect the outcome of the reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine” can be determined using various techniques. For instance, the melting point can be determined . The IR spectrum can provide information about the functional groups present in the molecule . The (1)H NMR and (13)C NMR can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .
Applications De Recherche Scientifique
Potentiel anticancéreux
Le cycle 1,3,4-oxadiazole, un composant de ce composé, a été identifié pour son potentiel en thérapie anticancéreuse. Des recherches indiquent que des dérivés de ce composé peuvent être synthétisés et évalués pour leur efficacité contre les lignées cellulaires cancéreuses, telles que MCF-7 . La capacité à inhiber la croissance des cellules cancéreuses fait de ce composé un sujet précieux pour la recherche sur le cancer et le développement de médicaments.
Activité antimicrobienne
Les composés contenant le cycle 1,3,4-oxadiazole ont montré des propriétés antimicrobiennes significatives. Cela les rend adaptés au développement de nouveaux agents antimicrobiens qui pourraient être efficaces contre les souches résistantes de bactéries et d'autres agents pathogènes . Le groupe méthoxyphényle peut contribuer à la capacité du composé à interagir avec les enzymes ou les récepteurs microbiens.
Propriétés antioxydantes
L'activité antioxydante des dérivés du 1,3,4-oxadiazole est un autre domaine d'intérêt. Les antioxydants sont essentiels pour lutter contre le stress oxydatif dans les cellules, qui est un facteur de nombreuses maladies. La structure du composé pourrait être explorée pour sa capacité à piéger les radicaux libres, protégeant ainsi les cellules des dommages .
Effets immunostimulants
Certains dérivés du 1,3,4-oxadiazole ont été identifiés comme immunostimulants. Cela suggère que le composé en question pourrait être modifié pour améliorer la réponse immunitaire, conduisant potentiellement à des applications en immunothérapie ou en tant qu'adjuvant dans le développement de vaccins .
Applications agricoles
En agriculture, la recherche de nouveaux chélateurs de micronutriments efficaces est en cours. Les ligands hétérocycliques présents dans ce composé peuvent être intéressants pour créer des chélateurs capables de délivrer efficacement les nutriments aux plantes . Cette application pourrait conduire à des engrais et des stimulateurs de croissance plus efficaces.
Conception de médicaments antifongiques
Le motif structural du 1,3,4-oxadiazole est également utilisé dans la conception de nouveaux candidats médicaments antifongiques. En ciblant des enzymes fongiques spécifiques, telles que la stérol 14α-déméthylase, les chercheurs peuvent créer des inhibiteurs efficaces contre les infections fongiques . Le cadre de ce composé pourrait servir de point de départ pour de telles conceptions.
Orientations Futures
The future directions for the research on “4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine” could include further exploration of its biological activities and potential applications. For instance, the antibacterial activity of synthesized derivatives was correlated with their physicochemical and structural properties by QSAR analysis . The derivatives with potent antibacterial activity were subjected to molecular docking studies to investigate the interactions between the active derivatives and amino acid residues existing in the active site of peptide deformylase to assess their antibacterial potential as peptide deformylase inhibitor .
Mécanisme D'action
Target of Action
Compounds with the oxadiazole moiety have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , and anticonvulsant activities. These activities suggest that the compound may interact with a variety of targets, depending on the specific disease context.
Mode of Action
It is known that oxadiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some oxadiazole derivatives have been found to inhibit enzymes , which can disrupt the normal functioning of cells and lead to therapeutic effects.
Biochemical Pathways
Given the broad range of biological activities associated with oxadiazole derivatives , it is likely that this compound affects multiple pathways. These could include pathways related to cell growth and proliferation, inflammation, viral replication, glucose metabolism, and neuronal signaling, among others.
Result of Action
Based on the known activities of oxadiazole derivatives, this compound could potentially induce cell death in cancer cells , reduce inflammation , inhibit viral replication , regulate glucose metabolism , or modulate neuronal signaling .
Analyse Biochimique
Biochemical Properties
4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability .
Molecular Mechanism
At the molecular level, 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as kinases and transcription factors. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cell signaling and gene expression. Additionally, 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine can modulate enzyme activity, either by direct inhibition or activation, thereby influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine have been studied over different time periods. The compound has shown stability under various conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine in animal models have been studied extensively to determine its therapeutic potential and safety profile. Different dosages of the compound have been tested, revealing a range of effects. At lower doses, the compound exhibits therapeutic benefits, such as anticancer activity, without significant toxicity. At higher doses, toxic effects, including organ damage and adverse physiological responses, have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production. Additionally, it can affect the activity of enzymes involved in lipid metabolism, resulting in altered lipid profiles and cellular energy balance .
Transport and Distribution
The transport and distribution of 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .
Propriétés
IUPAC Name |
4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-20-11-5-2-9(3-6-11)14-18-19-15(21-14)10-4-7-12(16)13(17)8-10/h2-8H,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENGNJUAFMBRDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
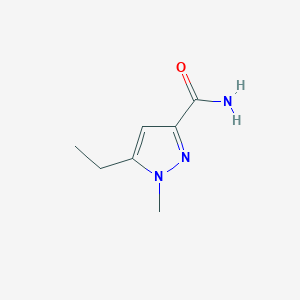
![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate hydrochloride](/img/structure/B1456373.png)

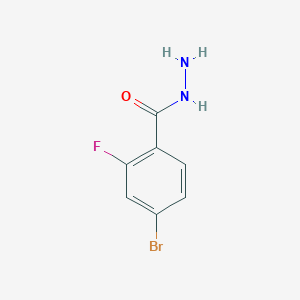
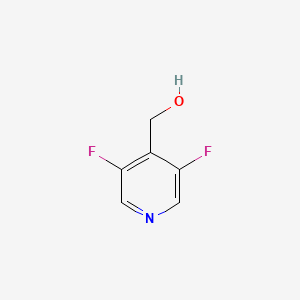

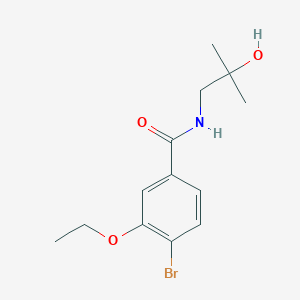
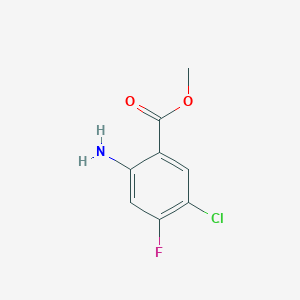
![5-(hydroxymethyl)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B1456384.png)

![2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456389.png)


![Pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1456392.png)
